molecular formula C14H13N3O3S2 B10876960 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzenesulfonate

4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzenesulfonate

Cat. No.: B10876960
M. Wt: 335.4 g/mol
InChI Key: SGMIYSZTPUEVIP-MHWRWJLKSA-N
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Description

4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzenesulfonate is a complex organic compound that features a benzenesulfonate group and a hydrazinylidene moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including antibacterial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzenesulfonate typically involves a multistep process. One common method includes the reaction of benzenesulfonic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactions using concentrated sulfuric acid. The process requires precise control of temperature and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzenesulfonates and hydrazine derivatives, which can be further utilized in pharmaceutical applications .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial enzymes. It forms hydrogen bonds with the active sites of these enzymes, thereby blocking their activity. This mechanism is particularly effective against enzymes involved in the synthesis of bacterial cell walls, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl acetate
  • 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzoate

Uniqueness

Compared to similar compounds, 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzenesulfonate exhibits unique properties due to the presence of the benzenesulfonate group. This group enhances its solubility in water and its ability to form stable complexes with metal ions, which is advantageous in various chemical and biological applications .

Properties

Molecular Formula

C14H13N3O3S2

Molecular Weight

335.4 g/mol

IUPAC Name

[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C14H13N3O3S2/c15-14(21)17-16-10-11-6-8-12(9-7-11)20-22(18,19)13-4-2-1-3-5-13/h1-10H,(H3,15,17,21)/b16-10+

InChI Key

SGMIYSZTPUEVIP-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=S)N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=S)N

Origin of Product

United States

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